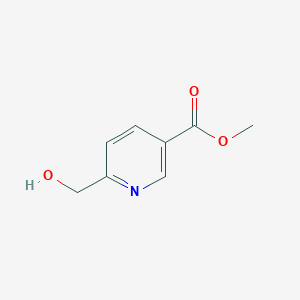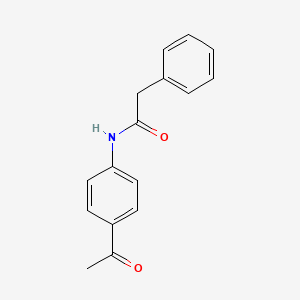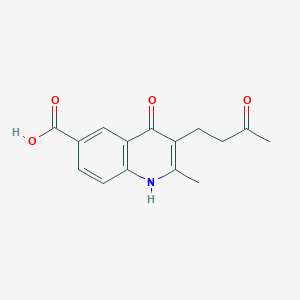![molecular formula C12H16N2O4 B1300344 4-[2-(4-Nitrophenoxy)ethyl]morpholine CAS No. 65300-53-0](/img/structure/B1300344.png)
4-[2-(4-Nitrophenoxy)ethyl]morpholine
Descripción general
Descripción
The compound "4-[2-(4-Nitrophenoxy)ethyl]morpholine" is a chemical entity that has been explored in various research contexts due to its potential biological activity and utility in chemical synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic precursors to more complex structures. For instance, the synthesis of benzimidazolium salts with 2-(4-nitrophenyl)ethyl substitution involves the reaction of N-substituted benzimidazolium and aryl halides . Similarly, the synthesis of ethyl 4-(4-nitrophenoxy) picolinate, an intermediate for biologically active compounds, is achieved through a three-step process starting from 2-picolinic acid . These methods suggest that the synthesis of "4-[2-(4-Nitrophenoxy)ethyl]morpholine" could also involve multi-step reactions, possibly starting with the nitration of a phenol derivative followed by etherification with an ethyl group and subsequent reaction with morpholine.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of certain benzimidazolium salts was determined using single-crystal X-ray diffraction . The morpholine derivatives in other studies also adopt a chair conformation, which is a common feature for this heterocyclic moiety . These findings suggest that "4-[2-(4-Nitrophenoxy)ethyl]morpholine" would likely exhibit a similar chair conformation for the morpholine ring and could be characterized using similar techniques.
Chemical Reactions Analysis
The related compounds exhibit a range of chemical reactivity. For instance, tellurated derivatives of morpholine have been shown to complex with palladium(II) and mercury(II) . The reactivity of the nitro group in the context of "4-[2-(4-Nitrophenoxy)ethyl]morpholine" could be inferred from the studies on nitrophenol and dinitrophenylsulfanyl morpholine, which show that nitro groups can participate in hydrogen bonding and influence the overall molecular conformation . This suggests that the nitro group in the compound of interest may also engage in similar interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored in various studies. For example, the fluorescence properties of some nitrophenyl-substituted quinolones have been evaluated, indicating potential applications as molecular fluorescent probes . The inhibitory properties of benzimidazolium salts against enzymes such as acetylcholinesterase and carbonic anhydrase have also been investigated . These studies imply that "4-[2-(4-Nitrophenoxy)ethyl]morpholine" could potentially exhibit interesting optical properties and biological activity, although specific studies on this compound would be required to confirm such properties.
Aplicaciones Científicas De Investigación
Synthesis and Optimization
- Synthesis of Biologically Active Compounds: Ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for synthesizing many biologically active compounds, is obtained through a three-step synthesis from 2-picoliniacid, with a total yield of 78.57% (Xiong et al., 2019).
Chemical Reactions and Properties
- Reaction with Ethyl Azidoformate: Ethyl azidoformate reacts rapidly with morpholine to yield morpholinium azide and 4-(ethoxycarbonyl)morpholine (Tsuchida et al., 1980).
- Swern Oxidation Enhancement: A new sulfoxide, 4-(2-(2-(methylsulfinyl)ethyl)-4-nitrophenyl)-morpholine, significantly promotes Swern oxidation of primary and secondary alcohols under mild conditions, yielding aldehydes or ketones in good yields (Ye et al., 2016).
Biochemical and Medicinal Applications
- Kinase Inhibitor Intermediates: A novel one-pot, three-component Wittig–SNAr approach has been developed to synthesize intermediates such as ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate, potentially used as intermediates in aurora 2 kinase inhibitors (Xu et al., 2015).
Complex Formation and Metal Interactions
- Zinc Complexes with Schiff-base Ligands: The reaction of ZnII-acetate with N, N, O-donor Schiff-base ligands produces trinuclear and mononuclear species. These complexes have been shown to catalyze the hydrolytic cleavage of phosphoester bonds and exhibit DNA cleavage activities (Chakraborty et al., 2014).
Safety And Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM), which is similar to “4-[2-(4-Nitrophenoxy)ethyl]morpholine”, was explored in Microfluidic devices . This suggests that the future directions in the research and application of “4-[2-(4-Nitrophenoxy)ethyl]morpholine” could involve the development of more efficient and continuous synthesis methods.
Propiedades
IUPAC Name |
4-[2-(4-nitrophenoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-14(16)11-1-3-12(4-2-11)18-10-7-13-5-8-17-9-6-13/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERKHGFFGHNCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355434 | |
| Record name | 4-[2-(4-nitrophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Nitrophenoxy)ethyl]morpholine | |
CAS RN |
65300-53-0 | |
| Record name | 4-[2-(4-nitrophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

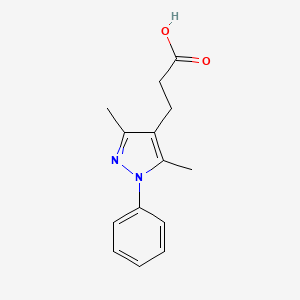
![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)
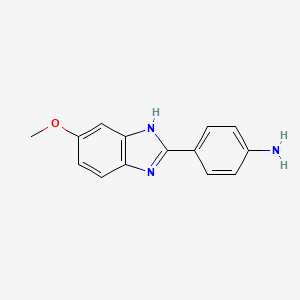
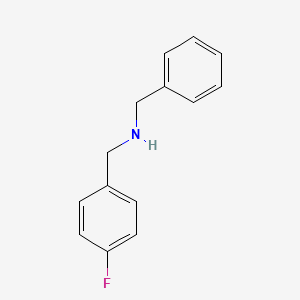
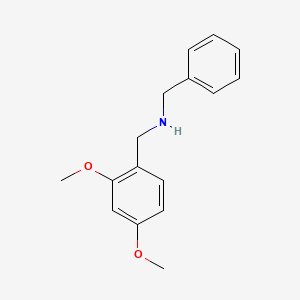
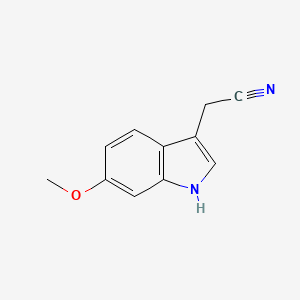
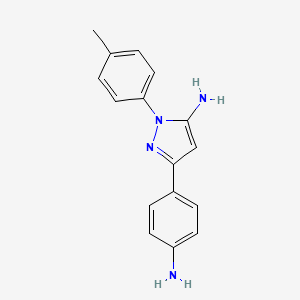
![5-Nitrobenzo[d]oxazole-2(3H)-thione](/img/structure/B1300290.png)
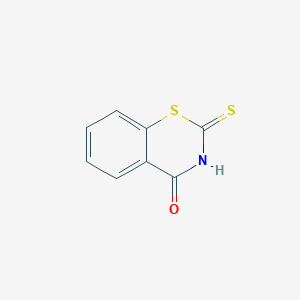
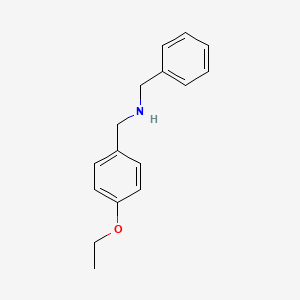
![4,4'-[(4-Fluorophenyl)methylene]dimorpholine](/img/structure/B1300305.png)
